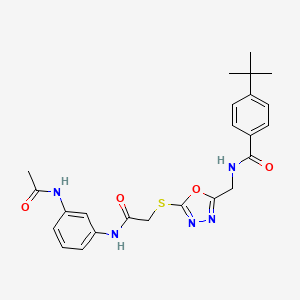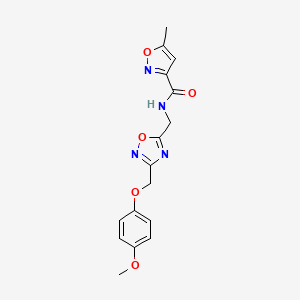![molecular formula C17H18N6O2 B2733387 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine CAS No. 2380185-89-5](/img/structure/B2733387.png)
2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as FMP or Furanopyridazine Piperazine Pyrimidine.
Mecanismo De Acción
The mechanism of action of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been reported to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine in lab experiments include its high purity, stability, and solubility in various solvents. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine. One of the potential directions is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further research can be conducted to optimize the synthesis method of this compound for better yield and purity.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine involves the reaction of 2-methoxy-5-nitro pyrimidine with 2-aminopyridazine in the presence of a catalytic amount of palladium on carbon. The resulting intermediate is then reacted with furfurylamine and piperazine to obtain the final product. This synthesis method has been reported in the literature and has been optimized for better yield and purity.
Aplicaciones Científicas De Investigación
2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties.
Propiedades
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-24-16-6-7-18-17(19-16)23-10-8-22(9-11-23)15-5-4-13(20-21-15)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSRODZZGBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)


![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)
![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)
![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)
